6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds. It includes an isopropyl group, a phenoxybenzamido group, and a tetrahydrothieno[2,3-c]pyridine core. These features suggest that it might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure with a five-membered ring fused to a six-membered ring . The other functional groups are attached to this core.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the isopropyl group might undergo reactions typical of alkyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its solubility in various solvents, its melting and boiling points, and its reactivity .Scientific Research Applications
Synthesis and Medicinal Chemistry
The chemical compound 6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride falls under a broad class of heterocyclic compounds with significant biological activities. These compounds, including various tetrahydrothienopyridine derivatives, have been synthesized and evaluated for their potential medicinal applications. One study highlighted the development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides, showing promising activity against Mycobacterium tuberculosis. The research emphasized molecular modification from known antimycobacterial leads to optimize their efficacy, with certain derivatives displaying more potent activity than standard treatments like Ethambutol and Ciprofloxacin, without cytotoxicity at significant concentrations (Nallangi et al., 2014).
Heterocyclic Chemistry and Compound Synthesis
Heterocyclic compounds, particularly those incorporating thieno[2,3-c]pyridine scaffolds, are of great interest in chemical research due to their versatile biological activities. The synthesis techniques for these compounds have evolved, incorporating methods like microwave-assisted synthesis for enhanced efficiency and yield. These synthetic pathways are crucial for producing compounds with potential applications in drug development and other areas of medicinal chemistry. The research often focuses on novel synthesis methods for pyridinethiones and related structures, providing a foundational knowledge for developing new therapeutic agents (Youssef et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(2-phenoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S.ClH/c1-15(2)27-13-12-18-20(14-27)31-24(21(18)22(25)28)26-23(29)17-10-6-7-11-19(17)30-16-8-4-3-5-9-16;/h3-11,15H,12-14H2,1-2H3,(H2,25,28)(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMRDCPSHPGINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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